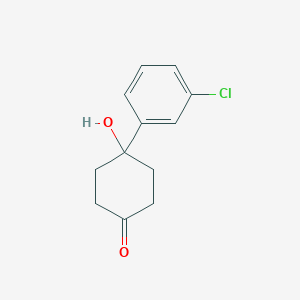

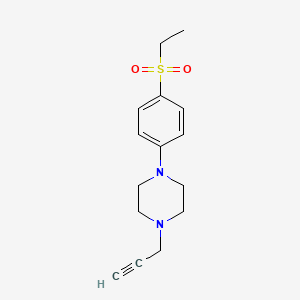

![molecular formula C16H19F3N4O B2758993 N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 954355-96-5](/img/structure/B2758993.png)

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a trifluoromethyl phenyl group and a carboxamide group. The presence of the trifluoromethyl group could potentially impart unique properties to this compound, as trifluoromethyl groups are known to enhance the chemical and thermal stability of compounds and can also influence their biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the trifluoromethyl phenyl group, and the carboxamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxamide group. The trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance its stability and lipophilicity .Scientific Research Applications

Antimicrobial Applications

A study by Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions. These compounds exhibited moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting the potential use of N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide derivatives as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Synthesis Methodologies

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds like tetrahydropyridinedione derivatives. This process demonstrates the versatility in synthesizing triazole derivatives and their potential applications in creating varied molecular structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Inhibitors of Soluble Epoxide Hydrolase

A discovery by Thalji et al. (2013) identified 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipids. This research points to the potential therapeutic applications of triazole derivatives in treating diseases influenced by this enzyme pathway (Thalji, McAtee, Belyanskaya, Brandt, Brown, et al., 2013).

Cytotoxic Activity

Gómez-García et al. (2017) developed an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, evaluating their cytotoxic activity against various cancer cell lines. The study indicates the potential of such compounds, including triazole derivatives, in cancer treatment applications (Gómez-García, Gómez, Monzón-González, Ramírez‐Ápan, & Álvarez-Toledano, 2017).

Polymorphism and Isostructurality

Research by Mazur et al. (2017) on the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, which are structurally related to this compound, revealed insights into their molecular and crystal structures. Such studies are essential for understanding the physicochemical properties of these compounds, which can influence their biological activities and applications (Mazur, Kozioł, Jarzembska, Paprocka, & Modzelewska-Banachiewicz, 2017).

properties

IUPAC Name |

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O/c1-9(2)14-13(15(24)20-10(3)4)21-22-23(14)12-7-5-6-11(8-12)16(17,18)19/h5-10H,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXHFFVXSKYDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2758913.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2758917.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2758918.png)

![7-(3-chloro-2-methylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2758921.png)

![6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2758924.png)

![2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2758925.png)

![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)

![4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2758932.png)